GW7604 - 195611-82-6

GW7604

Catalog Number: EVT-270550
CAS Number: 195611-82-6
Molecular Formula: C25H22O3
Molecular Weight: 370.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

(E)-3-[4-[(E)-1-(4-hydroxyphenyl)-2-phenylbut-1-enyl]phenyl]prop-2-enoic acid (GW7604) is a synthetic compound derived from tamoxifen, a well-known selective estrogen receptor modulator (SERM). It is classified as a SERM due to its ability to bind to estrogen receptors (ER) and exert varying effects depending on the tissue and cellular context. [, , ] GW7604 is primarily recognized as a potent antiestrogen, meaning it can block the action of estrogen in tissues where it promotes cell growth. [, , , ] This characteristic makes it a valuable tool in scientific research, particularly in the field of breast cancer, where estrogen plays a crucial role in tumor development and progression. [, , , ]

Synthesis Analysis

One study describes the synthesis of GW7604-Zeise's salt conjugates, where GW7604 is used as a carrier molecule. [] The synthesis involves esterifying GW7604 with alkenols of varying lengths and coordinating the ethylene moiety to PtCl3, similar to Zeise’s salt (K[PtCl3(C2H4)]). [] While the specific synthesis of unmodified GW7604 is not detailed in the provided papers, it's likely to involve a multi-step process utilizing organic chemistry techniques.

Molecular Structure Analysis

GW7604 shares structural similarities with other triphenylethylene derivatives, including tamoxifen and raloxifene. [, , ] A key structural feature is the presence of a carboxylic acid side chain, which contributes to its distinct pharmacological profile compared to tamoxifen. [] Computer-assisted molecular modeling studies reveal that this carboxylic acid group interacts with Aspartate 351 (aa351) on the surface of the estrogen receptor. [] This interaction is crucial for its antiestrogenic activity as it disrupts the surface charge around aa351, a region required for coactivator docking in the 4-hydroxytamoxifen (4-OHT):ER complex. []

Chemical Reactions Analysis

The provided papers focus primarily on the biological activity and mechanism of action of GW7604. While they don't delve into detailed chemical reactions analysis, one study observes that GW7604-Zeise's salt conjugates degrade in aqueous solutions by exchanging chlorido ligands. [] This degradation pathway suggests potential reactivity with nucleophilic species in biological systems.

Mechanism of Action

GW7604 primarily functions as an antiestrogen by competitively binding to estrogen receptors (ERα and ERβ) [, , , , , ], preventing the binding of estrogen and subsequent activation of estrogen-responsive genes. [, , , ] Unlike some SERMs, GW7604 demonstrates minimal estrogenic activity, particularly in endometrial cells, highlighting its selectivity as an antiestrogen. []

Furthermore, GW7604 induces a distinct conformational change in the estrogen receptor compared to other antiestrogens, influencing the recruitment of coactivators and corepressors necessary for transcriptional regulation. [, ] This unique interaction profile contributes to its distinct gene expression profile and overall pharmacological effects. [, , , , , ]

Applications

Breast Cancer Research:

  • Investigating Endocrine Resistance: GW7604 serves as a valuable tool for studying mechanisms of endocrine resistance in breast cancer, particularly resistance to tamoxifen. [, , ] Its distinct mechanism of action and ability to overcome resistance in certain cell line models provide insights into alternative therapeutic strategies. [, ]
  • Evaluating Anti-tumor Efficacy: Studies utilize GW7604 to assess its anti-tumor efficacy in both in vitro and in vivo models of breast cancer. [, , ] Its effectiveness in inhibiting the growth of ER-positive breast cancer cells, including tamoxifen-resistant cells, highlights its potential as a therapeutic agent. [, ]
  • Gene Expression Profiling: Researchers employ GW7604 to investigate gene expression profiles associated with ER modulation in breast cancer cells. [, , , , ] By comparing gene expression patterns induced by GW7604 to those of other SERMs, researchers can gain a deeper understanding of the complex interplay between ER modulation and cellular responses. [, , , , ]

Estrogen Receptor Pharmacology:

  • Characterizing SERM Activity: GW7604 plays a crucial role in characterizing the diverse pharmacological profiles of SERMs. [, ] Its unique interactions with ERα and ERβ, particularly its differential effects on gene transcription mediated by AP-1 promoter elements, provide valuable insights into the mechanism of action of SERMs as a class. []
  • Developing Novel Therapeutics: The structural features and biological activity of GW7604 serve as a foundation for developing novel SERMs with improved efficacy and safety profiles. [, ] Researchers are exploring chemical modifications to enhance its oral bioavailability, potency, and selectivity. [, ]

Relevance: Tamoxifen is a prodrug that is metabolized into several active metabolites, including 4-hydroxytamoxifen (4-OHT) []. GW7604 is a derivative of tamoxifen with a novel carboxylic acid side chain that was designed to improve its pharmacological profile and reduce its uterotropic activity []. GW7604 has been shown to be less estrogenic than 4-OHT in endometrial cells, suggesting that it may have a lower risk of causing endometrial cancer [].

4-Hydroxytamoxifen (4-OHT)

Compound Description: 4-Hydroxytamoxifen (4-OHT) is the major active metabolite of tamoxifen and is responsible for most of its pharmacological activity []. 4-OHT binds to ERα and induces a conformational change that prevents the recruitment of coactivators necessary for gene transcription []. 4-OHT has been shown to have both estrogenic and antiestrogenic effects depending on the target tissue and the cellular context [].

Relevance: GW7604 is structurally similar to 4-OHT but has a carboxylic acid side chain that alters its interaction with ERα []. This structural difference results in a distinct conformational change in the ERα-ligand complex, leading to differential effects on gene expression and cellular responses [, ]. Compared to 4-OHT, GW7604 exhibits less estrogenic activity in endometrial cells and demonstrates a stronger antagonistic effect on ERα-mediated gene transcription [, ].

Relevance: Raloxifene, similar to GW7604, belongs to the triphenylethylene derivative class of SERMs []. Although both compounds bind to ERα and exhibit tissue-selective effects, their mechanisms of action differ. While both compounds exhibit a stronger antagonistic effect on ERα in conjunction with an AP-1-driven promoter when bound to ERβ compared to ERα [], they induce distinct conformational changes in ERα upon binding [, ]. These conformational differences lead to variations in their interactions with coactivators and corepressors, resulting in distinct gene expression profiles and pharmacological activities [, ].

ICI 182,780 (Fulvestrant)

Compound Description: ICI 182,780, also known as fulvestrant, is classified as a pure antiestrogen or a selective estrogen receptor downregulator (SERD). Unlike SERMs, ICI 182,780 does not exhibit any estrogenic activity. It binds to ERα with high affinity, inducing a conformational change that targets the receptor for degradation [, , ].

Relevance: GW7604 shares some mechanistic similarities with ICI 182,780, particularly in their ability to downregulate ERα levels. While ICI 182,780 is a potent ERα degrader, GW7604 has also been shown to decrease ERα stability, although to a lesser extent [, ]. This shared ability to modulate ERα levels suggests that GW7604, like ICI 182,780, may have potential as a therapeutic agent for tamoxifen-resistant breast cancers [].

GW5638

Compound Description: GW5638 is a tamoxifen derivative that acts as a prodrug, metabolized in the body to its active form, GW7604 [, ]. It has been investigated for its potential in treating breast cancer and osteoporosis. GW5638, similar to raloxifene, exhibits tissue selectivity in rats, suggesting a shared mechanism of action distinct from tamoxifen [].

Relevance: GW5638 serves as the prodrug for GW7604, meaning that GW7604 is the active metabolite responsible for the pharmacological effects observed with GW5638 administration [, , ]. Understanding the relationship between GW5638 and GW7604 is crucial for interpreting preclinical and clinical data.

GLL398

Compound Description: GLL398 is a boron-modified derivative of GW7604 designed to improve oral bioavailability while retaining the antiestrogenic activity and ERα degrading efficacy [, ]. It has shown promising results in preclinical studies as a potential oral SERD for treating breast cancer, including those resistant to tamoxifen or expressing constitutively active, mutant ESR1 (Y537S) [].

Relevance: GLL398, derived from GW7604, represents a significant advancement in developing an orally bioavailable SERD [, ]. This compound addresses the limitations of current SERDs like fulvestrant, which requires intramuscular injection and suffers from poor pharmacokinetic properties [, ]. GLL398's enhanced oral bioavailability and potent anti-tumor activity in preclinical models highlight its potential as a therapeutic agent for breast cancer.

Properties

CAS Number

195611-82-6

Product Name

GW7604

IUPAC Name

(E)-3-[4-[(E)-1-(4-hydroxyphenyl)-2-phenylbut-1-enyl]phenyl]prop-2-enoic acid

Molecular Formula

C25H22O3

Molecular Weight

370.4 g/mol

InChI

InChI=1S/C25H22O3/c1-2-23(19-6-4-3-5-7-19)25(21-13-15-22(26)16-14-21)20-11-8-18(9-12-20)10-17-24(27)28/h3-17,26H,2H2,1H3,(H,27,28)/b17-10+,25-23+

InChI Key

SCVIEONTACSLJA-YGCRUXFTSA-N

SMILES

CCC(=C(C1=CC=C(C=C1)C=CC(=O)O)C2=CC=C(C=C2)O)C3=CC=CC=C3

Solubility

Soluble in DMSO

Synonyms

GW7604; GW 7604; GW-7604.

Canonical SMILES

CCC(=C(C1=CC=C(C=C1)C=CC(=O)O)C2=CC=C(C=C2)O)C3=CC=CC=C3

Isomeric SMILES

CC/C(=C(/C1=CC=C(C=C1)/C=C/C(=O)O)\C2=CC=C(C=C2)O)/C3=CC=CC=C3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.